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Compound of Interest

Compound Name: Diclazuril potassium
CAS No.: 112209-98-0
Cat. No.: B15622610
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
diclazuril potassium, a potent anticoccidial agent. The information presented herein is
intended to support research, development, and quality control activities related to this
compound. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and General Data

Diclazuril potassium is the potassium salt of diclazuril. The formation of the salt occurs by the
deprotonation of the acidic N-H group in the triazine ring.

IUPAC Name: potassium;2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazinan-2-
yl)phenyllacetonitrile Molecular Formula: C17HsCIsKN4O2 Molecular Weight: 445.72 g/mol

Spectroscopic Data
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The following sections present the available and predicted spectroscopic data for diclazuril and

its potassium salt. It is important to note that experimental NMR data for diclazuril potassium

is not readily available in the public domain. Therefore, predicted NMR data for the parent

compound, diclazuril, is provided as a reference. The key spectral changes expected upon

formation of the potassium salt are highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is predicted for the parent compound, diclazuril, and should be

used as an estimation. For diclazuril potassium, the signal corresponding to the N-H proton

would be absent. The chemical shifts of nearby carbons and protons may also be affected.

Table 1: Predicted *H NMR Spectral Data for Diclazuril

Chemical Shift Lo . .

Multiplicity Integration Assignment
(ppm)
~11.5 Singlet 1H N-H (Triazine ring)
~7.6 Singlet 1H C-H (Triazine ring)
~7.5 Multiplet 4H Aromatic C-H
~7.4 Multiplet 2H Aromatic C-H
~5.5 Singlet 1H C-H (methine)

Table 2: Predicted 3C NMR Spectral Data for Diclazuril
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Chemical Shift (ppm) Assignment
~160 C=0 (Triazine ring)
~150 C=0 (Triazine ring)
~145 Aromatic C-ClI
~140 Aromatic C

~135 Aromatic C

~130 Aromatic C-H
~129 Aromatic C-H
~128 Aromatic C

~125 Aromatic C-H
~115 C=N

~50 C-H (methine)

Infrared (IR) Spectroscopy

The IR spectrum of diclazuril provides information about its functional groups. For diclazuril
potassium, shifts in the N-H and C=0 stretching frequencies are expected due to the
deprotonation and salt formation.

Table 3: IR Spectral Data for Diclazuril
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Wavenumber (cm~?) Intensity Assignment

~3400 Medium N-H Stretch (Triazine ring)
~3100 Medium Aromatic C-H Stretch
~2250 Medium C=N Stretch

~1700 Strong C=0 Stretch (Amide)
~1600 Strong C=C Stretch (Aromatic)
~830 Strong C-CI Stretch

Mass Spectrometry (MS)

Mass spectrometry data is crucial for confirming the molecular weight and fragmentation
pattern of diclazuril. Electrospray ionization (ESI) is a common technique for this type of
molecule.

Table 4: Mass Spectrometry Data for Diclazuril

mlz lon
407.9 [M-H]~
443.9 [M+CI]~

For diclazuril potassium, the expected molecular ion in positive ion mode would be [M+K]* at
m/z 445.9.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data
presented. Specific parameters may need to be optimized for the instrument and sample in
use.

NMR Spectroscopy

Sample Preparation:
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o Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-
ds, CDCIs).

o Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

e Spectrometer: 400 MHz or higher field NMR spectrometer.

e Pulse Sequence: Standard single-pulse sequence.

e Number of Scans: 16-64, depending on sample concentration.

¢ Relaxation Delay: 1-5 seconds.

e Spectral Width: 0-12 ppm.

» Referencing: The solvent peak is used as an internal reference.
13C NMR Acquisition:

e Spectrometer: 100 MHz or higher.

e Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
e Number of Scans: 1024 or more, due to the low natural abundance of 13C.
o Relaxation Delay: 2 seconds.

e Spectral Width: 0-200 ppm.

» Referencing: The solvent peak is used as an internal reference.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e Place a small amount of the solid sample directly onto the ATR crystal.
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e Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:

e Spectrometer: FT-IR spectrometer equipped with a universal ATR accessory.

e Spectral Range: 4000-400 cm™1,

e Resolution: 4 cm~1.

e Number of Scans: 16-32.

e Background: A background spectrum of the clean ATR crystal should be collected before
running the sample.

Mass Spectrometry (MS)

Sample Preparation:

o Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a
concentration of approximately 1 mg/mL.

» Dilute the stock solution to a final concentration of 1-10 ug/mL with the mobile phase.
Data Acquisition (LC-MS with ESI):

o Chromatography: A C18 reverse-phase column is typically used. The mobile phase is often a
gradient of water and acetonitrile with a small amount of formic acid or ammonium acetate.

« lonization Source: Electrospray lonization (ESI) in both positive and negative ion modes.
e Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

e Scan Range: m/z 100-1000.

o Capillary Voltage: 3-4 kV.

e Source Temperature: 100-150 °C.
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Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic

analysis of diclazuril potassium.
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Caption: Workflow for the spectroscopic analysis of Diclazuril Potassium.
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Caption: Formation of Diclazuril Potassium from Diclazuril.

 To cite this document: BenchChem. [Spectroscopic Profile of Diclazuril Potassium: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15622610/docs#spectroscopic-profile-of-diclazuril-
potassium-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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